molecular formula C13H16N2O2 B13574764 Tert-butyl 2-[(4-cyanophenyl)amino]acetate

Tert-butyl 2-[(4-cyanophenyl)amino]acetate

Cat. No.: B13574764
M. Wt: 232.28 g/mol
InChI Key: LHKWOZLGOKQFFY-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-cyanophenyl)amino]acetate is an organic compound that features a tert-butyl ester group and a cyanophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-cyanophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 4-cyanophenylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-cyanophenyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-[(4-cyanophenyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-cyanophenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminophenethylcarbamate: Similar in structure but with an aminophenethyl group instead of a cyanophenylamino group.

    Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate: Contains a bis(2-hydroxyethyl)amino group instead of a cyanophenylamino group.

Uniqueness

Tert-butyl 2-[(4-cyanophenyl)amino]acetate is unique due to the presence of the cyanophenylamino group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 2-(4-cyanoanilino)acetate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)9-15-11-6-4-10(8-14)5-7-11/h4-7,15H,9H2,1-3H3

InChI Key

LHKWOZLGOKQFFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)C#N

Origin of Product

United States

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